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Compound of Interest

Compound Name: (S)-(+)-2-methoxypropanol

Cat. No.: B039319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for (S)-(+)-2-methoxypropanol (CAS 116422-39-

0). Due to the limited availability of specific experimental spectra for the (S)-(+) enantiomer, this

document utilizes data from its corresponding racemate, 1-methoxy-2-propanol, as a close and

reliable proxy for spectral interpretation. The spectroscopic characteristics, aside from optical

rotation, are virtually identical.

Quantitative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data obtained

for 1-methoxy-2-propanol. These values are representative of what would be expected for (S)-
(+)-2-methoxypropanol.

¹H NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b039319?utm_src=pdf-interest
https://www.benchchem.com/product/b039319?utm_src=pdf-body
https://www.benchchem.com/product/b039319?utm_src=pdf-body
https://www.benchchem.com/product/b039319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Splitting Pattern Integration Assignment

~3.95 Multiplet 1H CH-OH

~3.40 Doublet of doublets 1H
O-CH₂

(diastereotopic)

~3.35 Singlet 3H O-CH₃

~3.25 Doublet of doublets 1H
O-CH₂

(diastereotopic)

~2.50 Broad singlet 1H OH

~1.15 Doublet 3H CH-CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data
Chemical Shift (δ) ppm Carbon Type Assignment

~75.5 CH CH-OH

~68.0 CH₂ O-CH₂

~59.0 CH₃ O-CH₃

~18.5 CH₃ CH-CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 (broad) Strong O-H stretch (alcohol)

~2970, 2930, 2830 Medium C-H stretch (alkane)

~1110 Strong C-O stretch (ether and alcohol)

~1450, 1375 Medium C-H bend (alkane)
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Sample preparation: Liquid film.

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of

liquid samples like (S)-(+)-2-methoxypropanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

(S)-(+)-2-methoxypropanol

Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

NMR tube (5 mm)

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of (S)-(+)-2-methoxypropanol in
approximately 0.6 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height

of about 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth.

Place the sample in the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve homogeneity.
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¹H NMR Acquisition:

Set the spectral width, acquisition time, and number of scans.

Acquire the free induction decay (FID).

Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the

spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the peaks and determine the chemical shifts and splitting patterns.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set appropriate spectral parameters (e.g., proton decoupling, spectral width, acquisition

time, relaxation delay, and number of scans).

Acquire the FID.

Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify functional groups.

Materials:

(S)-(+)-2-methoxypropanol

FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an ATR

accessory).

Pipette
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Cleaning solvent (e.g., isopropanol or acetone)

Procedure:

Background Spectrum: Record a background spectrum of the empty sample holder to

subtract atmospheric and instrumental interferences.

Sample Preparation (Liquid Film Method):

Place a drop of (S)-(+)-2-methoxypropanol onto a clean, dry salt plate.

Carefully place a second salt plate on top, spreading the liquid into a thin film.

Mount the plates in the spectrometer's sample holder.

Sample Preparation (ATR Method):

Place a drop of (S)-(+)-2-methoxypropanol directly onto the ATR crystal.

Spectrum Acquisition:

Place the sample in the spectrometer's beam path.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Clean the sample holder thoroughly after analysis.

Visualization of Spectroscopic Correlations
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The following diagram illustrates the relationship between the chemical structure of (S)-(+)-2-
methoxypropanol and its characteristic spectroscopic signals.

(S)-(+)-2-Methoxypropanol Structure

NMR Spectroscopy

IR Spectroscopy

Characteristic Signals
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Click to download full resolution via product page

Caption: Correlation of (S)-(+)-2-methoxypropanol structure with its NMR and IR signals.

To cite this document: BenchChem. [Spectroscopic Profile of (S)-(+)-2-Methoxypropanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039319#spectroscopic-data-for-s-2-
methoxypropanol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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